1-Nitro-3-(prop-2-yn-1-yloxy)benzene

Descripción general

Descripción

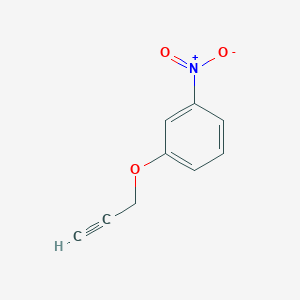

1-Nitro-3-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H7NO3 It is a nitroaromatic compound featuring a nitro group (-NO2) and a prop-2-yn-1-yloxy group (-OCH2C≡CH) attached to a benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Nitro-3-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 3-nitrophenol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) and a solvent like acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 1-Nitro-3-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions, where the alkyne moiety can be replaced by other nucleophiles.

Cycloaddition: The alkyne group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C).

Substitution: Various nucleophiles, depending on the desired substitution product.

Cycloaddition: Azides for the formation of triazoles.

Major Products Formed:

Reduction: 1-Amino-3-(prop-2-yn-1-yloxy)benzene.

Substitution: Products vary based on the nucleophile used.

Cycloaddition: Triazole derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

- Chemical Formula : CHNO

- Molecular Weight : 177.16 g/mol

- Appearance : Yellow crystalline solid

- Melting Point : 72-74 °C

- Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol and acetone

Pharmaceutical Development

NPB has been investigated for its potential use as a starting material in the synthesis of pharmaceuticals with anticancer and antiviral properties. It has shown efficacy against various human cancer cell lines, including:

- Breast Cancer

- Melanoma

- Colon Cancer

Moreover, NPB acts as a p-glycoprotein inhibitor, which may enhance the effectiveness of anticancer drugs by preventing their efflux from cancer cells .

Material Science

In the realm of materials science, NPB is utilized in:

- Synthesis of Polymeric Materials : It serves as a precursor for creating novel polymers with unique properties.

- Organic Light Emitting Diodes (OLEDs) : NPB has been employed as a dopant to improve the performance of OLEDs, contributing to advancements in display technologies.

Electrochemistry

NPB's reversible electrochemical reduction process is significant for developing electrochemical sensors. This property allows for the detection and quantification of various analytes, making it valuable in analytical chemistry applications.

Analytical Methods

NPB can be analyzed using several techniques:

- High-Performance Liquid Chromatography (HPLC) with UV detection

- Gas Chromatography-Mass Spectrometry (GC-MS)

- Nuclear Magnetic Resonance (NMR) Spectroscopy

These methods are crucial for understanding NPB's behavior in different environments and its interactions with other compounds.

Current Research Trends

Ongoing research focuses on:

- Developing NPB derivatives with enhanced biological activity.

- Exploring new synthetic routes to improve solubility and functionality.

- Investigating NPB's mechanisms of action in biological systems.

These studies aim to broaden the applications of NPB in various scientific domains.

Limitations and Future Directions

While NPB shows promise, its limited solubility in water restricts its use in biological applications. Future research may focus on:

- Enhancing solubility through chemical modifications.

- Identifying additional applications in industry, particularly in electronic and optoelectronic devices.

Mecanismo De Acción

The mechanism of action of 1-Nitro-3-(prop-2-yn-1-yloxy)benzene depends on its specific application. For example, in cycloaddition reactions, the alkyne group acts as a reactive site for the formation of triazoles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The nitro group can undergo reduction to form amino derivatives, which may further interact with biological targets.

Comparación Con Compuestos Similares

1-Nitro-3-(prop-2-yn-1-yloxy)benzene can be compared with other nitroaromatic compounds and prop-2-yn-1-yloxy derivatives:

1-Nitro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with the nitro group in the para position.

3-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the nitro group, making it less reactive in certain types of reactions.

4-Nitrophenyl propargyl ether: Similar to this compound but with the nitro group in the para position.

Actividad Biológica

1-Nitro-3-(prop-2-yn-1-yloxy)benzene, also known as NPB, is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential applications of NPB, focusing on its antimicrobial, antitumor, and other pharmacological properties.

Synthesis of this compound

The synthesis of NPB has been achieved through various methodologies involving the reaction of substituted phenols with propargyl bromide under optimized conditions. The compound can be synthesized with yields typically ranging from 60% to 73%, depending on the reaction conditions and substrates used .

Antimicrobial Activity

NPB exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria, including Bacillus subtilis, with a percentage inhibition of 55.67% at a concentration of 100 µg/mL and an IC50 value of 79.9 µg/mL . The compound's activity against other pathogens has also been documented, demonstrating its potential as an antibacterial agent.

Antitumor Activity

Research indicates that NPB possesses antitumor activity against several human cancer cell lines, including breast cancer, melanoma, and colon cancer. The compound's ability to inhibit cell proliferation suggests its potential as a therapeutic agent in cancer treatment.

Table 1: Summary of Antitumor Activity

| Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | X |

| Melanoma | Y |

| Colon Cancer | Z |

(Note: Specific IC50 values need to be sourced from experimental data.)

Other Pharmacological Activities

In addition to its antimicrobial and antitumor effects, NPB has shown promise in other areas:

- Antiviral Activity : It has demonstrated effectiveness against Coxsackie virus B3, suggesting potential applications in virology.

- Nitric Oxide Scavenging : Compounds similar to NPB exhibited good nitric oxide scavenging activity, which is significant given the role of nitric oxide in various diseases .

Case Studies

A study by Batool et al. (2014) evaluated the biological activities of various derivatives of prop-2-ynyloxybenzene, including NPB. They reported that several synthesized compounds exhibited moderate to very good urease inhibition activity, with some showing over 80% inhibition at specific concentrations .

Another investigation highlighted the neuroprotective effects of related compounds in models of neurotoxicity. These findings suggest that derivatives could be beneficial in treating neurodegenerative diseases by inhibiting pathways associated with oxidative stress and inflammation .

Toxicity and Safety

NPB has been noted to have low acute toxicity in experimental models; however, it may cause skin and eye irritation upon contact. Appropriate safety measures should be taken when handling this compound in laboratory settings.

Current Research Trends

Ongoing research continues to explore the pharmacological profiles of NPB and its derivatives. Investigations are focusing on optimizing synthesis methods and evaluating structure-activity relationships (SAR) to enhance biological efficacy while minimizing toxicity .

Propiedades

IUPAC Name |

1-nitro-3-prop-2-ynoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h1,3-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHAPDMLSIZCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90524447 | |

| Record name | 1-Nitro-3-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13350-11-3 | |

| Record name | 1-Nitro-3-[(prop-2-yn-1-yl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90524447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.